molecular formula C14H4Br10O2 B1672682 1,2-Bis(pentabromophenoxy)ethane CAS No. 61262-53-1

1,2-Bis(pentabromophenoxy)ethane

Cat. No. B1672682
CAS RN: 61262-53-1
M. Wt: 1003.2 g/mol
InChI Key: JJEPQBZQAGCZTH-UHFFFAOYSA-N
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Description

1,2-Bis(pentabromophenoxy)ethane, also known as 1,2-Bis(2,3,4,5,6-pentabromophenyl)ethane or 2,2’,3,3’,4,4’,5,5’,6,6’-Decabromobibenzyl, is a chemical compound with the molecular formula C14H4Br10 . It is a white to light yellow or light red powder or crystal . This compound is commonly used as a flame retardant in various applications .


Molecular Structure Analysis

The 1,2-Bis(pentabromophenoxy)ethane family of molecules have a number of possible conformations in the crystalline state due to the flexible nature of the ethane spacer group . Structural trends within this group of molecules were examined via the use of single crystal X-ray data and computational chemistry .


Chemical Reactions Analysis

The mechanism and kinetics of the ·OH-initiated atmospheric reaction of 1,2-Bis(pentabromophenoxy)ethane have been investigated by combined quantum chemical calculations and kinetics modeling . The results indicate that ·OH addition and hydrogen abstraction pathways in the initiated reactions are competitive with a rate constant ratio of 3:1 .


Physical And Chemical Properties Analysis

1,2-Bis(pentabromophenoxy)ethane is a solid at 20°C . Its molecular weight is 971.23 .

Scientific Research Applications

Flame Retardancy and Thermal Decomposition

1,2-Bis(pentabromophenoxy)ethane is recognized for its use as a novel brominated flame retardant. Studies have detailed its thermal decomposition mechanisms, highlighting its significance in enhancing fire resistance in various materials. A key decomposition pathway involves a 1,3-hydrogen shift leading to the formation of brominated byproducts, which are crucial for understanding its flame-retardant properties and environmental impact (Altarawneh & Dlugogorski, 2014).

Environmental Occurrence

Research has also focused on the environmental detection of 1,2-Bis(pentabromophenoxy)ethane and other brominated flame retardants. Studies have found these compounds in environmental samples, indicating widespread use and persistence. Their presence in sediments and biota raises questions about their bioaccumulation and potential ecological impacts. Notably, the levels of these compounds, including 1,2-Bis(pentabromophenoxy)ethane, have been compared to those of polybrominated diphenyl ethers (PBDEs) in environmental matrices, suggesting a need for monitoring and understanding their environmental fate (Shi et al., 2009).

Chemical Analysis and Sensing Applications

Further research into 1,2-Bis(pentabromophenoxy)ethane includes its role in the development of chemical sensors. Studies have explored the synthesis and application of compounds for selective detection of ions, demonstrating the versatility of brominated compounds in analytical chemistry. These findings underscore the potential for developing new sensors and analytical methods based on the chemical properties of brominated flame retardants (Afshani et al., 2016).

Safety And Hazards

1,2-Bis(pentabromophenoxy)ethane should be handled with care to avoid contact with skin and eyes, formation of dust and aerosols, and inhalation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

1,2,3,4,5-pentabromo-6-[2-(2,3,4,5,6-pentabromophenoxy)ethoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4Br10O2/c15-3-5(17)9(21)13(10(22)6(3)18)25-1-2-26-14-11(23)7(19)4(16)8(20)12(14)24/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEPQBZQAGCZTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4Br10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60886428
Record name Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2,3,4,5,6-pentabromo-
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Molecular Weight

1003.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(pentabromophenoxy)ethane

CAS RN

61262-53-1
Record name 1,1′-[1,2-Ethanediylbis(oxy)]bis[2,3,4,5,6-pentabromobenzene]
Source CAS Common Chemistry
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Record name Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2,3,4,5,6-pentabromo-
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Record name Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2,3,4,5,6-pentabromo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-[ethane-1,2-diylbisoxy]bis[pentabromobenzene]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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